1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone
Description
Properties
IUPAC Name |
1-[2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-10(9(2)19)6-17-14(18-8)20-7-11-12(15)4-3-5-13(11)16/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPZWFSOWJVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone is a compound of interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological potency, particularly focusing on its antimicrobial, cytotoxic, and antioxidant properties.
Synthesis and Characterization
The compound can be synthesized through various chemical pathways involving the reaction of 2,6-dichlorobenzyl chloride with appropriate pyrimidine derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and UV-Vis (Ultraviolet-Visible Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Strong inhibition | |
| Candida albicans | Moderate inhibition |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated using MTT assays on human cancer cell lines, including HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated a dose-dependent cytotoxicity:
These findings highlight the potential of this compound in cancer therapy.
Antioxidant Activity
Antioxidant assays were conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. The compound demonstrated notable scavenging activity:
This suggests that the compound may play a role in reducing oxidative stress.
Molecular Docking Studies
Molecular docking studies indicate that this compound interacts favorably with several biological targets, including enzymes related to cancer proliferation and microbial resistance. The binding affinities were calculated using software like AutoDock Vina, revealing strong interactions with target proteins.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone
- CAS Registry Number : 478039-87-1
- Molecular Formula : C₁₄H₁₂Cl₂N₂OS
- Molecular Weight : 327.23 g/mol
This compound features a pyrimidine core substituted with a methyl group at position 4 and an ethanone moiety at position 1. The 2-position is functionalized with a sulfanyl group linked to a 2,6-dichlorobenzyl group. The 2,6-dichloro substitution on the benzyl ring introduces steric and electronic effects that influence its physicochemical and biological properties.
Comparison with Structural Analogs
Positional Isomer: 1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone
Key Differences :
- Substituent Position : The benzyl group carries chlorine at the 3,4-positions (CAS: 383147-97-5) instead of 2,6-positions .
- Molecular Formula : Identical (C₁₄H₁₂Cl₂N₂OS) but distinct isomerism.
- Implications: Steric Effects: The 2,6-dichloro substitution creates a symmetrical, linear steric profile, while the 3,4-isomer introduces a bent geometry. This may affect binding affinity in biological targets.
Piperazine-Based Analogs: 1-(2,6-Dichlorobenzyl)piperazine
Key Differences :
- Core Structure: Replaces the pyrimidinyl-ethanone group with a piperazine ring (CAS: 15362-40-0) .
- Molecular Formula : C₁₁H₁₄Cl₂N₂ (vs. C₁₄H₁₂Cl₂N₂OS).
- Implications: Basicity: Piperazine’s nitrogen atoms confer higher basicity, influencing solubility in acidic environments.
Impurity-Related Compounds: Isoconazole Nitrate
Key Differences :
- Structure : Contains a 1H-imidazole core linked to a 2,6-dichlorobenzyl group (CAS: 24168-96-5) .
- Functional Groups: The imidazole ring and nitrate counterion contrast with the pyrimidinyl-ethanone’s ketone and sulfanyl groups.
- Implications: Stability: Nitrate salts (e.g., Isoconazole) may exhibit different hygroscopicity or thermal stability compared to neutral pyrimidinyl-ethanone derivatives. Bioactivity: Imidazole-based compounds often target cytochrome P450 enzymes, while pyrimidine derivatives are common in kinase inhibition .
Data Table: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 478039-87-1 | C₁₄H₁₂Cl₂N₂OS | 327.23 | 2,6-dichlorobenzyl, pyrimidine |
| 3,4-Dichloro Positional Isomer | 383147-97-5 | C₁₄H₁₂Cl₂N₂OS | 327.23 | 3,4-dichlorobenzyl, pyrimidine |
| 1-(2,6-Dichlorobenzyl)piperazine | 15362-40-0 | C₁₁H₁₄Cl₂N₂ | 263.15 | Piperazine core |
| Isoconazole Nitrate (Impurity) | 24168-96-5 | C₁₈H₁₅Cl₂N₃O₄ | 432.24 | Imidazole, nitrate |
Research Findings and Implications
- Synthetic Challenges : The 2,6-dichlorobenzyl group in the target compound may complicate regioselective synthesis compared to 3,4-substituted analogs due to steric hindrance .
- Biological Relevance : Pyrimidine derivatives with sulfanyl groups are explored as kinase inhibitors, whereas piperazine analogs are more common in neurotransmitter modulation .
- Regulatory Considerations : Impurities like Isoconazole Nitrate highlight the need for stringent analytical controls during manufacturing of halogenated pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
